2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide
Description
2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide is a complex organic compound with the molecular formula C16H18N2O3. This compound is known for its unique structure, which includes a benzamide group linked to a cyclohexylidene moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)7-13(19)11(14(20)8-16)9-18-12-6-4-3-5-10(12)15(17)21/h3-6,9,19H,7-8H2,1-2H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDLYEJGNKSVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2C(=O)N)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexylidene with benzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzamide derivatives .
Scientific Research Applications
2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)aspartic acid
- N-Fmoc-N’-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-D-lysine
- N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde)
- 4-(((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)amino)butanoic acid
Uniqueness
What sets 2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide apart from these similar compounds is its specific structure and functional groups, which confer unique reactivity and biological activity. This makes it a valuable tool in various research and industrial applications .
Biological Activity
2-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The compound features a unique cyclohexylidene moiety contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 497060-72-7 |
| Synonyms | Dimethyl benzamide derivative |
Antiviral Properties
Recent studies have indicated that derivatives of benzamide, including compounds structurally related to this compound, exhibit significant antiviral activity. For example, N-phenylbenzamide derivatives have shown effectiveness against various viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) by enhancing intracellular levels of antiviral proteins like APOBEC3G (A3G) .
The antiviral mechanism primarily involves the inhibition of viral replication through the enhancement of A3G levels within host cells. This protein plays a crucial role in the innate immune response against retroviruses by introducing mutations into viral genomes during replication .
Case Studies and Research Findings
- Study on Anti-HBV Activity : A study evaluated the anti-HBV activity of a benzamide derivative closely related to our compound. The results showed an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating strong antiviral potential .
- Toxicity Assessment : The acute toxicity profile was assessed in animal models, revealing an LD50 value of 448 mg/kg in mice, which suggests a favorable safety margin for further development .
- Pharmacokinetic Studies : Pharmacokinetic evaluations demonstrated promising absorption characteristics with an area under the curve (AUC) value indicating effective systemic exposure in vivo .
Table 2: Biological Activity Summary
| Activity Type | Result |
|---|---|
| Anti-HBV IC50 | 1.99 µM (wild-type) |
| Anti-HBV IC50 | 3.30 µM (drug-resistant) |
| Acute Toxicity (LD50) | 448 mg/kg |
| Pharmacokinetics (AUC) | Promising |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
